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Introduction
WEHI-345 is a potent and selective small molecule inhibitor of Receptor-Interacting Protein

Kinase 2 (RIPK2), a critical signaling node in the innate immune system.[1][2][3] RIPK2 is

activated downstream of the intracellular pattern recognition receptors NOD1 and NOD2, which

recognize bacterial peptidoglycan fragments. Upon activation, RIPK2 triggers downstream

signaling cascades, primarily the NF-κB and MAPK pathways, leading to the production of pro-

inflammatory cytokines and chemokines.[4][5] Dysregulation of the NOD-RIPK2 signaling axis

has been implicated in the pathogenesis of inflammatory bowel disease (IBD), making RIPK2

an attractive therapeutic target.[4][6][7] WEHI-345 offers a valuable tool for investigating the

role of RIPK2 in IBD pathogenesis and for the preclinical evaluation of RIPK2 inhibition as a

therapeutic strategy.

Mechanism of Action
WEHI-345 is an ATP-competitive inhibitor that binds to the kinase domain of RIPK2.[5] By

inhibiting the kinase activity of RIPK2, WEHI-345 delays its ubiquitylation and subsequent

activation of downstream signaling pathways.[1][4] This ultimately leads to a reduction in the

production of key inflammatory mediators such as TNF-α, IL-6, and IL-1β.[1][3]
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Table 1: In Vitro Activity of WEHI-345
Parameter Value Cell Line/System Reference

IC50 0.13 µM (130 nM)
Recombinant human

RIPK2 kinase assay
[1][2][7]

Kd 46 nM RIPK2 [8]

Effective

Concentration
500 nM

Inhibition of MDP-

induced RIPK2

autophosphorylation

in Raw 264.7 cells

[1]

Effective

Concentration
500 nM

Inhibition of MDP-

induced TNF and IL-6

transcription in

BMDMs

[1]

Effective

Concentration
500 nM

Reduction of mRNA

levels of NF-κB

targets (TNF, IL-8, IL-

1β, A20) in THP-1

cells

[1]

Table 2: In Vivo Activity of WEHI-345
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Animal Model Dosage
Administration
Route

Key Findings Reference

Experimental

Autoimmune

Encephalomyeliti

s (EAE)

20 mg/kg

Intraperitoneal,

twice daily for 6

days

Reduced disease

score,

inflammatory

infiltrate, and

histological

score. Improved

body weight and

reduced

cytokine/chemoki

ne levels.

[1][8]

Acute Colitis

Model
Not specified Not specified

Compared with a

novel RIPK2

inhibitor

(Compound

10w), which

showed better

therapeutic

effects.

[2]

Signaling Pathway
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WEHI-345 inhibits RIPK2-mediated inflammatory signaling.
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Experimental Protocols
Protocol 1: In Vitro Inhibition of MDP-Induced Cytokine
Production
This protocol details the methodology to assess the in vitro efficacy of WEHI-345 in inhibiting

NOD2-mediated pro-inflammatory cytokine production in bone marrow-derived macrophages

(BMDMs).

Materials:

Bone marrow cells isolated from mice

Macrophage Colony-Stimulating Factor (M-CSF)

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

WEHI-345 (stock solution in DMSO)

Muramyl dipeptide (MDP)

Phosphate Buffered Saline (PBS)

RNA extraction kit

qRT-PCR reagents and instrument

ELISA kits for TNF-α and IL-6

Procedure:

BMDM Differentiation:

Culture bone marrow cells in RPMI-1640 medium containing M-CSF for 7 days to

differentiate them into macrophages.

Replace the medium every 2-3 days.

Cell Seeding:
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Seed the differentiated BMDMs into 24-well plates at a density of 5 x 10^5 cells/well and

allow them to adhere overnight.

WEHI-345 Treatment:

Prepare serial dilutions of WEHI-345 in culture medium. A final concentration of 500 nM is

recommended as a starting point.[1]

Pre-treat the cells with WEHI-345 or vehicle (DMSO) for 1 hour.

MDP Stimulation:

Stimulate the cells with MDP (e.g., 10 µg/mL) for 4-6 hours for gene expression analysis

or 24 hours for protein analysis.

Sample Collection and Analysis:

For qRT-PCR:

After the 4-6 hour stimulation, lyse the cells and extract total RNA using a commercial

kit.

Perform reverse transcription to synthesize cDNA.

Quantify the mRNA expression levels of Tnf, Il6, and a housekeeping gene (e.g.,

Gapdh) using qRT-PCR.

For ELISA:

After the 24-hour stimulation, collect the cell culture supernatants.

Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA

kits according to the manufacturer's instructions.
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Workflow for in vitro evaluation of WEHI-345.

Protocol 2: Therapeutic Intervention in a DSS-Induced
Acute Colitis Model
This protocol provides a framework for evaluating the therapeutic efficacy of WEHI-345 in a

dextran sulfate sodium (DSS)-induced acute colitis model in mice, a widely used model for IBD

research.

Materials:

8-10 week old C57BL/6 mice

Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da

WEHI-345

Vehicle for WEHI-345 (e.g., 0.5% methylcellulose)

Tools for daily clinical assessment (weighing scale, stool consistency chart, occult blood test)

Materials for tissue collection and processing (PBS, formalin, cryopreservation medium)

Procedure:

Acclimatization:

Acclimatize mice for at least one week before the start of the experiment.

Induction of Acute Colitis:
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Administer 2.5-3.5% (w/v) DSS in the drinking water for 5-7 consecutive days. The

concentration and duration may need to be optimized based on the specific DSS batch

and mouse strain.

Provide the DSS solution ad libitum.

WEHI-345 Treatment (Therapeutic Regimen):

Begin WEHI-345 treatment on day 3 or 4 after the initiation of DSS administration, once

clinical signs of colitis begin to appear.

Administer WEHI-345 orally or via intraperitoneal injection. A starting dose of 20 mg/kg,

administered twice daily, can be used based on previous in vivo studies with this

compound in other inflammatory models.[1][8]

A control group should receive the vehicle alone.

Daily Monitoring and Clinical Scoring (Disease Activity Index - DAI):

Monitor the mice daily for:

Body weight loss: (score 0-4)

Stool consistency: (score 0-4, from normal to diarrhea)

Rectal bleeding: (score 0-4, from no blood to gross bleeding)

Calculate the DAI score by summing the scores for these three parameters.

Termination of Experiment and Sample Collection:

Euthanize the mice at the end of the study period (e.g., day 8-10).

Measure the length of the colon from the cecum to the anus.

Collect colon tissue for:

Histological analysis: Fix a segment of the distal colon in 10% neutral buffered formalin,

embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for
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inflammation severity and tissue damage.

Myeloperoxidase (MPO) assay: Homogenize a colon segment to measure MPO activity

as an indicator of neutrophil infiltration.

Cytokine analysis: Homogenize a colon segment for the measurement of pro-

inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qRT-PCR.

Experimental Timeline (Days)

Day 0:
Start DSS

Administration

Day 3-4:
Start WEHI-345

Treatment

Day 8-10:
Euthanasia & 

Sample Collection

Acclimatize Mice
(1 week)

Induce Colitis with DSS
in Drinking Water

Administer WEHI-345
or Vehicle

Daily Monitoring:
- Body Weight

- Stool Consistency
- Rectal Bleeding

Daily

Euthanize Mice

Calculate Disease
Activity Index (DAI)

Collect Colon Tissue for:
- Histology

- MPO Assay
- Cytokine Analysis

Analyze and Compare
Treatment vs. Vehicle

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Therapeutic intervention workflow for WEHI-345 in a DSS-induced colitis model.

Conclusion
WEHI-345 is a valuable research tool for elucidating the role of RIPK2 in the pathophysiology

of inflammatory bowel disease. Its high potency and selectivity make it suitable for both in vitro

and in vivo studies. The provided protocols offer a starting point for researchers to investigate

the therapeutic potential of RIPK2 inhibition in preclinical models of IBD. Further optimization of

dosing, timing of intervention (prophylactic versus therapeutic), and the exploration of different

IBD models will provide a more comprehensive understanding of the therapeutic utility of

targeting RIPK2.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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